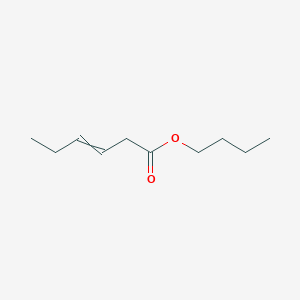

Butyl (3E)-hex-3-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butyl (3E)-hex-3-enoate is a carboxylic acid ester, which belongs to the family of alkyl esters. It is an important starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. Butyl (3E)-hex-3-enoate is also used as a reagent in organic synthesis and as a plasticizer in the manufacture of plastics and rubber. This compound has been extensively studied in the past few decades and is gaining increasing attention due to its potential applications in various fields.

科学研究应用

Food Industry

Butyl Acetate is used as a fruit flavoring in foods, such as candy, ice cream, and baked goods . It has a sweet smell of banana .

Cosmetics Industry

Butyl Acetate is widely applied in the cosmetics industry . It naturally exists in some flowers and fruits .

Medicine Industry

Butyl Acetate is used in the medicine industry . It is used in various pharmaceutical applications .

Biofuel Sector

Butyl Acetate can be used as a potential biodiesel additive . When mixed with biodiesel, the combustion heat and cetane number of biodiesel are not affected . Furthermore, the emission of soot and greenhouse gases is significantly reduced .

Aviation Sector

Owing to its lower freezing point, the addition of Butyl Acetate will improve the fluidity of biodiesel at low temperature, which indicates promising potentials in aviation sectors .

Solvent Applications

Butyl Acetate is commonly used as a solvent across many industries, mostly in the manufacturing of adhesives, lacquers, coatings, and paints .

Extraction Agent

The pharmaceutical and cosmetic industries use Butyl Acetate as an extraction agent or solvent .

Esterification Process

Butyl Acetate is produced via the esterification of n-butanol . This process is both capital and energy intensive .

作用机制

Target of Action

Butyl (3E)-hex-3-enoate, as a derivative of butyl, is a four-carbon alkyl radical or substituent group . The primary targets of butyl compounds can vary depending on the specific compound and its structure.

Mode of Action

For instance, some butyl compounds have been found to inhibit acetyl coenzyme-A carboxylase, a pivotal enzyme in plant fatty acid biosynthesis .

Biochemical Pathways

For example, some butyl compounds have been found to affect the synthesis of fatty acids

Pharmacokinetics

The pharmacokinetics of butyl compounds can be influenced by various factors, including the specific structure of the compound, the route of administration, and the individual’s physiological condition .

Result of Action

For instance, some butyl compounds have been found to inhibit the activity of certain enzymes, leading to changes in cellular metabolism .

Action Environment

The action, efficacy, and stability of Butyl (3E)-hex-3-enoate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can affect the action of butyl compounds . .

属性

IUPAC Name |

butyl (E)-hex-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZOAYDHBSAQW-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893665 |

Source

|

| Record name | Butyl (3E)-3-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl (3E)-hex-3-enoate | |

CAS RN |

118869-62-8 |

Source

|

| Record name | Butyl (3E)-3-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)